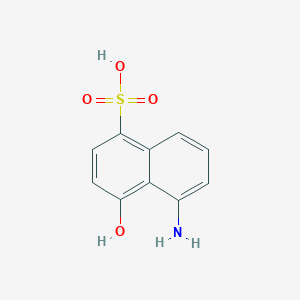

![molecular formula C18H17N5O3S2 B2451405 6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1203094-46-5](/img/structure/B2451405.png)

6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

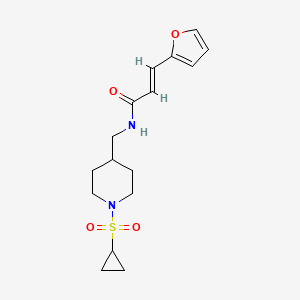

The compound is a complex organic molecule that contains several heterocyclic moieties, including a thiazole and a dihydropyridine ring . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Dihydropyridine is a class of compounds that are often used in medicine due to their ability to block calcium channels .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and dihydropyridine rings, along with various other functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups . For example, the thiazole ring might undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, it might be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications

Antileukemic Potential

The compound has been explored for its antileukemic properties. Studies have shown that similar derivatives of tetrahydrobenzo[d]thiazole, a component of the compound, exhibit significant anti-leukemic activity. These activities are influenced by the position, number, and bulkiness of substituents on the phenyl ring, which play a key role in inhibiting the proliferation of leukemia cells (Prasanna et al., 2010).

Antibacterial and Antifungal Properties

Novel analogs related to the compound, featuring the benzo[d]thiazolyl unit, have been designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for cytotoxicity and exhibit antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Anticancer Activity

The synthesis of similar compounds with the thiazole and tetrahydrobenzo[d]thiazole moieties has been reported to show significant antimicrobial and anticancer activities. These compounds have been synthesized through environmentally friendly procedures and evaluated for their biological activities, including their potential in inhibiting tumor cell proliferation (Jayarajan et al., 2019).

Neuroprotective Effects

In related research, N6-substituted tetrahydrobenzo[d]thiazole derivatives have shown neuroprotective properties and are considered potential candidates for the treatment of Parkinson's disease. These compounds exhibit high affinity and agonist activity at dopamine receptors, indicating their potential to ameliorate motor dysfunction and protect neurons from degeneration (Das et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various cellular receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to diverse downstream effects .

Pharmacokinetics

The compound’s structure suggests that it may have good solubility and bioavailability .

Result of Action

Similar compounds have been known to exert a variety of effects, ranging from anti-inflammatory and antitumor to antiviral and antioxidant activities .

Future Directions

properties

IUPAC Name |

6-oxo-N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S2/c24-14-6-5-10(8-19-14)16(26)23-17-20-11(9-27-17)7-15(25)22-18-21-12-3-1-2-4-13(12)28-18/h5-6,8-9H,1-4,7H2,(H,19,24)(H,20,23,26)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYWVMZZBMPMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

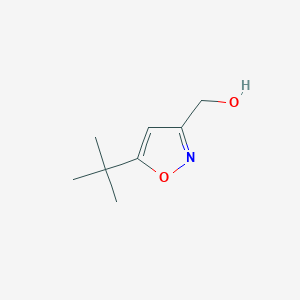

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)

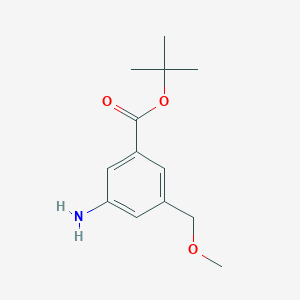

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)

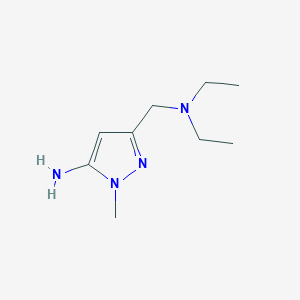

![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)

![2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451328.png)

![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)